molecular formula C14H11N3 B14559651 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1-methyl-6-phenyl- CAS No. 61934-14-3

1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1-methyl-6-phenyl-

Cat. No.: B14559651
CAS No.: 61934-14-3
M. Wt: 221.26 g/mol
InChI Key: SQJWJRYDWCCABG-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1-methyl-6-phenyl- is a heterocyclic compound that features a fused pyrrole and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1-methyl-6-phenyl- typically involves the annulation of the imidazole ring to the pyrrole ring. One common method is the reaction of iminopyrrolidines with α-phenacyl bromides in acetonitrile followed by heating in acetic anhydride . Another approach involves the cyclization of pyrroline with dimethoxyethanamine in a dichloromethane-methanol system, followed by formic acid treatment .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yielding reactions and scalable processes, are likely applied.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1-methyl-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the core structure.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1-methyl-6-phenyl- is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61934-14-3

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

1-methyl-6-phenylpyrrolo[1,2-a]imidazole-7-carbonitrile

InChI

InChI=1S/C14H11N3/c1-16-7-8-17-10-13(12(9-15)14(16)17)11-5-3-2-4-6-11/h2-8,10H,1H3

InChI Key

SQJWJRYDWCCABG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C1=C(C(=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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